![molecular formula C5H8N4O B2585392 N-(2-azidoethyl)prop-2-enamide CAS No. 1249873-30-0](/img/structure/B2585392.png)
N-(2-azidoethyl)prop-2-enamide
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Overview
Description
Synthesis Analysis
AEP plays a crucial role in the synthesis of thermoresponsive polymers. For instance, azido group-containing derivatives can initiate the atom transfer radical polymerization (ATRP) of N-isopropylacrylamide, producing polymers with azido end-groups. These polymers can further undergo ‘click’ reactions to modify their thermoresponsivity, which is significant for applications ranging from drug delivery systems to smart materials.Molecular Structure Analysis
The molecular weight of N-(2-azidoethyl)prop-2-enamide is 140.1 g/mol . The molecular formula is C5H8N4O.Scientific Research Applications
- Thermoresponsive Polymers Application: These polymers exhibit a reversible phase transition in response to changes in temperature. They find use in drug delivery systems, smart materials, and tissue engineering scaffolds. By incorporating N-(2-azidoethyl)prop-2-enamide units, researchers can tailor the polymer’s properties for specific applications.
- Application : These additives enhance fluid stability, lubrication, and viscosity control during drilling operations. Poly(prop-2-enamide-sodium 2-acrylamido-2-methyl propane sulphonate-ethenyl ethanoate) and poly(prop-2-enamide-sodium-prop-2-enoate-N,N′-dimethylprop-2-enamide-N-vinylpyrrolidone) show promise in improving drilling efficiency .
Water-Based Drilling Fluid Additives
Oxidative Desaturation of Amides
Mechanism of Action
Mode of Action
N-(2-azidoethyl)prop-2-enamide, through its derivatives, initiates the atom transfer radical polymerization (ATRP) of N-isopropylacrylamide, producing polymers with azido end-groups. This reaction involves the regio- and stereoselective hydrometallation of an enamide or enecarbamate to generate a catalytic amount of enantioenriched alkylnickel intermediate, followed by C–C bond formation via alkyl electrophiles .
properties
IUPAC Name |
N-(2-azidoethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-2-5(10)7-3-4-8-9-6/h2H,1,3-4H2,(H,7,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGSFXOOYFBDOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-azidoethyl)prop-2-enamide |
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